molecular formula C20H22N2O4S2 B2442291 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-02-6

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2442291
CAS No.: 941987-02-6
M. Wt: 418.53
InChI Key: OILMUWTYQKFBNO-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of this compound are therefore likely to be bacterial cells.

Mode of Action

The mode of action of this compound involves its interaction with bacterial cells. The compound has been found to display potent antibacterial activity when used in conjunction with cell-penetrating peptides . This suggests that this compound may interact with its targets by penetrating the bacterial cell membrane.

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may affect pathways involved in bacterial growth and proliferation.

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. The compound has been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that this compound may cause molecular and cellular changes that inhibit bacterial proliferation.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other agents, as suggested by its potent activity when used in conjunction with cell-penetrating peptides . Additionally, factors such as pH and temperature may influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-tosylbutanamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Uniqueness

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature may contribute to its higher potency and efficacy compared to similar compounds .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-3-26-16-6-4-7-17-19(16)22-20(27-17)21-18(23)8-5-13-28(24,25)15-11-9-14(2)10-12-15/h4,6-7,9-12H,3,5,8,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILMUWTYQKFBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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